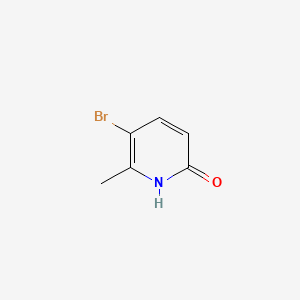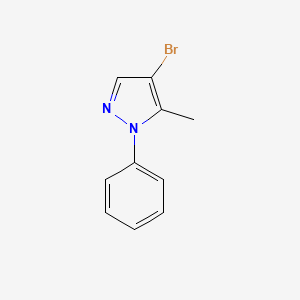
1-Bromo-2-(trifluoromethoxy)benzene
Übersicht
Beschreibung
1-Bromo-2-(trifluoromethoxy)benzene, or 1-BTFB, is an organic compound belonging to the class of aromatic compounds. It is a colorless liquid with a pungent odor and a boiling point of 143°C. It is used in a variety of scientific research applications, such as in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a reagent in organic synthesis and in the preparation of polymers.
Wissenschaftliche Forschungsanwendungen
Synthesis and Intermediates
- 1-Bromo-2-(trifluoromethoxy)benzene has been utilized in the synthesis of naphthalenes and naphthols. Upon treatment with lithium diisopropylamide (LDA), it generates phenyllithium intermediates which can further react to produce a variety of naphthalene derivatives. This method offers access to trifluoromethoxy-1-naphthols and 1,4-epoxy-1,4-dihydro-naphthalenes, demonstrating its versatility in organic synthesis (Schlosser & Castagnetti, 2001).
Organometallic Synthesis
- In the field of organometallic chemistry, this compound serves as a starting material. It is used to create organometallic intermediates like phenylmagnesium, phenyllithium, and phenylcopper compounds. These intermediates are valuable for synthesizing various organofluorine compounds, illustrating the compound's importance in organometallic synthetic strategies (Porwisiak & Schlosser, 1996).
Generation of Arynes
- The compound is also used in the generation of arynes, reactive intermediates in organic chemistry. By treating this compound with butyllithium or tert-butyllithium, various (trifluoromethoxy)phenyllithiums are produced. These intermediates can react with a range of electrophiles to form new organofluorine compounds. This application underscores its role in producing highly reactive and versatile intermediates for further chemical transformations (Castagnetti & Schlosser, 2001).
Electrocatalytic Properties
- Derivatives of this compound have been studied for their electrocatalytic properties. For example, a dinuclear palladium(I) complex derived from a 1-bromo-benzene-triazenide exhibited the ability to generate hydrogen from acetic acid, showing potential in catalysis and green chemistry applications (Chu et al., 2013).
Coordination Polymers and Sensing
- Coordination polymers derived from bromo-benzenes, including those related to this compound, have been synthesized and studied for their selective sorption and fluorescence sensing properties. These polymers can selectively adsorb gases like CO2 and detect substances like acetone, demonstrating potential applications in environmental sensing and materials science (Hua et al., 2015).
Wirkmechanismus
Target of Action
The primary target of 1-Bromo-2-(trifluoromethoxy)benzene is the carbon-carbon bond formation in organic compounds. This compound is often used as a reagent in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
this compound interacts with its targets through a process known as transmetalation. In this process, the compound transfers an organic group from boron to palladium . This interaction results in the formation of new carbon-carbon bonds, which is a crucial step in many organic synthesis reactions .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the Suzuki–Miyaura cross-coupling pathway. This pathway involves the coupling of an organoboron compound with a halide or pseudohalide using a palladium catalyst . The downstream effects of this pathway include the formation of biaryl compounds, which are important in various fields such as pharmaceuticals and materials science .
Pharmacokinetics
Like other similar compounds, its bioavailability would likely be influenced by factors such as its lipophilicity and molecular weight .
Result of Action
The molecular effect of this compound’s action is the formation of new carbon-carbon bonds. This can result in the synthesis of complex organic compounds from simpler precursors . On a cellular level, the effects would depend on the specific compounds being synthesized and their interactions with cellular components.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the temperature can affect the rate of the reaction . Additionally, the presence of other chemicals in the reaction environment, such as bases or other reagents, can also influence the compound’s efficacy . The compound’s stability could be affected by factors such as light, heat, and the presence of oxygen .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-bromo-2-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3O/c8-5-3-1-2-4-6(5)12-7(9,10)11/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITYCJCVRPBLODP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30380443 | |
| Record name | 1-Bromo-2-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30380443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64115-88-4 | |
| Record name | 1-Bromo-2-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30380443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Bromo-2-(trifluoromethoxy)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-(Benzo[b]thiophen-3-yl)-2-bromoethanone](/img/structure/B1272749.png)
![Benzo[b]thiophen-3-ylmethanamine hydrochloride](/img/structure/B1272750.png)





![2-Bromo-1-[4-methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B1272760.png)
